N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 3-(ethylsulfonyl)benzamide group. This compound shares structural motifs with bioactive molecules targeting enzymes such as Ca²⁺/calmodulin-dependent kinases or aldose reductase (ALR), as suggested by analogs in the literature .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-2-29(24,25)15-5-3-4-14(10-15)19(23)22-20-21-16(12-28-20)13-6-7-17-18(11-13)27-9-8-26-17/h3-7,10-12H,2,8-9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXZXMLAZFJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea.
Introduction of the Benzodioxin Moiety: This step may involve the cyclization of a catechol derivative with an appropriate dihalide.
Coupling Reactions: The final coupling of the thiazole and benzodioxin intermediates with an ethylsulfonyl benzamide derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Properties
-
Antitumor Activity :
- Recent studies have indicated that derivatives of the compound exhibit notable antitumor effects against various cancer cell lines. For instance, compounds similar to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide have shown efficacy against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
- Inhibition of Adhesion Molecules :
Synthetic Methodologies
The synthesis of this compound involves several key steps:
-
Starting Materials :
- The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives and thiazole precursors. The specific reaction conditions can vary based on the desired substitution patterns on the thiazole ring.
- Reaction Conditions :
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of similar compounds in clinical settings:
Potential Therapeutic Uses
Given its pharmacological properties, this compound holds promise in several therapeutic areas:
-
Cancer Therapy :
- Its ability to inhibit tumor growth positions it as a candidate for development into anticancer therapies.
- Cardiovascular Diseases :
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Impact :
- The thiazole core in the target compound contrasts with 1,3,4-oxadiazole in analogs (e.g., compound 19). Thiazoles generally exhibit greater metabolic stability than oxadiazoles due to reduced susceptibility to hydrolysis .
- Thiazoline derivatives (e.g., compound 7a) show confirmed ALR inhibition, suggesting the target compound’s thiazole may retain similar efficacy .
Substituent Effects: The ethylsulfonyl group in the target compound offers moderate electron-withdrawing effects compared to the trifluoromethyl group in compound 19, which may alter binding affinity in kinase assays .
Synthetic Routes :
- The target compound’s synthesis likely follows methods similar to and , involving coupling of 3-(ethylsulfonyl)benzoyl chloride to a pre-formed thiazole intermediate under basic conditions (e.g., pyridine catalysis) .
Spectral and Purity Comparisons
Table 2: Analytical Data for Selected Compounds
- Purity : Compounds synthesized via ’s "General Method B" achieve >95% purity, suggesting the target compound could attain similar quality with optimized protocols .
- Spectral Confirmation : Absence of C=O IR bands in compound 7a’s thiazoline derivatives validates tautomeric stability, a critical factor for the target compound’s conformational integrity .
Notes and Limitations
Data Gaps: No direct biological data exists for the target compound; comparisons rely on structural analogs.
Synthetic Challenges : Ethylsulfonyl groups may require specialized protecting strategies to avoid side reactions during coupling .
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, cellular effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a dioxin moiety. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol. The presence of the ethylsulfonyl group enhances its solubility and biological activity.
This compound has been studied for its interactions with various enzymes and proteins:
- Enzyme Inhibition : It has been shown to inhibit certain cholinesterase enzymes, which are crucial in neurotransmitter regulation. This inhibition can affect synaptic transmission and has implications for neurodegenerative diseases.
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of DprE1, an essential enzyme for mycobacterial cell wall synthesis .
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling : It modulates key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles in treated cells.
- Cytotoxicity : Studies have indicated that at specific concentrations, the compound may induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits cholinesterase activity | |
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: DprE1 Inhibition
A significant study identified this compound as a potent inhibitor of DprE1. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard treatments for tuberculosis, highlighting its potential as a novel therapeutic agent .
Q & A
Q. What are the critical steps for synthesizing N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide with high purity?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and sulfonylation. Key steps include:
- Thiazole ring formation : Cyclocondensation of a substituted thiourea with α-haloketones under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Functionalization : Introduction of the ethylsulfonyl group via sulfonation followed by oxidation, requiring strict control of reaction time and temperature (60–80°C) to avoid side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol) to isolate the final product. Monitor purity via HPLC (≥98%) and confirm structure with -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound to confirm its structural integrity?
A combination of analytical techniques is essential:
- Spectroscopy : - and -NMR to verify proton/carbon environments and substituent positions. For example, the thiazole ring protons appear as distinct singlets in δ 7.5–8.5 ppm .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .
- Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion peaks and isotopic patterns .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and hydrogen-bonding interactions critical for biological activity .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., using fluorescence-based assays) due to the compound’s sulfonamide and thiazole motifs, which are common in inhibitors .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
- Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification to determine bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays (e.g., conflicting IC50_{50}50 values across studies)?
Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardize protocols : Use identical buffer systems (e.g., Tris-HCl vs. PBS) and cell passage numbers .
- Reassess purity : Verify batch-to-batch consistency via HPLC and LC-MS to rule out degradation products .
- Cross-validate with orthogonal methods : Compare enzyme inhibition data with surface plasmon resonance (SPR) for binding kinetics or molecular docking to confirm target engagement .
- Leverage computational models : Apply quantum chemical calculations (e.g., DFT) to predict reactivity or ICReDD’s reaction path search tools to identify hidden variables .
Q. What experimental design is optimal for studying structure-activity relationships (SAR) of derivatives?
A systematic approach is critical:
- Functional group variation : Synthesize analogs with modified sulfonamide substituents (e.g., ethyl vs. methyl) or thiazole ring substitutions .
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, temperature) on reaction yields .
- High-throughput screening : Employ 96-well plate assays to rapidly assess bioactivity across analogs .
- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., using AutoDock Vina) to rationalize SAR trends observed in vitro .
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?
Mechanistic studies require:
- Kinetic profiling : Monitor reaction progress under varying temperatures (25–80°C) via -NMR or inline FTIR to detect intermediates .
- Isotopic labeling : Use -labeled reagents to trace sulfonate group incorporation .
- Computational modeling : Apply density functional theory (DFT) to map energy barriers and transition states, as demonstrated in ICReDD’s reaction path workflows .
- Quenching experiments : Halt reactions at intervals and analyze intermediates via LC-MS to propose stepwise pathways .
Q. What strategies can improve the compound’s stability in long-term biological studies?
- Excipient screening : Co-formulate with cyclodextrins or liposomes to enhance aqueous stability .
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then quantify degradation products via LC-MS .
- Protective group engineering : Introduce tert-butyl or acetyl groups to shield reactive sites (e.g., sulfonamide nitrogen) during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
